N,N'-Methylenebisacrylamide
Overview
Description
N,N’-Methylenebisacrylamide: is an organic compound widely recognized for its role as a crosslinking agent in the synthesis of polyacrylamide gels. This compound is crucial in various biochemical applications, particularly in gel electrophoresis, which is used for the separation and analysis of proteins and nucleic acids . Its ability to form stable, intricate network structures makes it a preferred choice in both laboratory and industrial settings .
Mechanism of Action
Target of Action
N,N’-Methylenebisacrylamide (MBAm or MBAA), colloquially known as “bis”, is primarily used as a crosslinking agent in the synthesis of polyacrylamide gels . Its primary targets are the acrylamide monomers present in the gel matrix . The compound’s ability to form stable, intricate network structures makes it a preferred choice in laboratories and industrial processes .
Mode of Action
MBAm interacts with its targets, the acrylamide monomers, through a polymerization process . This process involves a complex reaction mechanism where the amide groups of methylenebisamide are converted into acrylamide groups through a nucleophilic substitution reaction . The unique molecular arrangement allows MBAm to form crosslinks between polyacrylamide chains, facilitating the creation of a three-dimensional polymer network .
Biochemical Pathways
The primary biochemical pathway affected by MBAm is the polymerization of acrylamide monomers . This process results in the formation of polyacrylamide gels, which are essential for various biochemical applications, including gel electrophoresis . Gel electrophoresis is a technique used for the separation and analysis of proteins and nucleic acids .
Result of Action
The molecular effect of MBAm’s action is the formation of a three-dimensional network structure within the polyacrylamide gel . This network structure increases the firmness of the gel, making it suitable for applications such as SDS-PAGE and other forms of gel electrophoresis . On a cellular level, the crosslinked gel can be used to separate and analyze proteins and nucleic acids, facilitating advancements in genetic research and molecular biology .
Action Environment
The action of MBAm can be influenced by environmental factors such as temperature and pH . Furthermore, the properties of the resulting gels, such as their crosslink density, can be adjusted to give useful technical properties used in various applications, such as in adhesives, paints, and superabsorbents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Methylenebisacrylamide typically involves the reaction between acrylamide and formaldehyde. This reaction is catalyzed by copper (I) chloride and sulfuric acid, yielding N,N’-Methylenebisacrylamide with a yield of 60 to 80% . Another method involves using acrylamide and paraformaldehyde in 1,2-dichloroethane, which upon heating, forms a clear solution from which N,N’-Methylenebisacrylamide crystallizes .
Industrial Production Methods: In industrial settings, the production of N,N’-Methylenebisacrylamide often employs catalytic methods to enhance efficiency and environmental sustainability. Catalysts such as copper (II) complexes containing carboxylate groups have been used to achieve high yields of up to 95% . Advances in synthesis techniques have also focused on solvent-free reactions and the use of environmentally friendly catalysts .
Chemical Reactions Analysis
Types of Reactions: N,N’-Methylenebisacrylamide undergoes various chemical reactions, including nucleophilic addition, Diels-Alder reactions, and radical copolymerization .
Common Reagents and Conditions:
Nucleophilic Addition: Nucleophiles such as alcohols, amines, or thiols add across the activated vinyl groups of N,N’-Methylenebisacrylamide, forming mono- and disubstituted products.
Diels-Alder Reactions: As a bifunctional electron-poor dienophile, N,N’-Methylenebisacrylamide reacts with electron-rich dienes like cyclopentadiene to form norbornene adducts.
Radical Copolymerization: N,N’-Methylenebisacrylamide can undergo radical copolymerization with acrylic and vinylic monomers such as acrylonitrile and acrylamide, using peroxides, UV light, or redox initiators.
Major Products: The major products formed from these reactions include highly crosslinked gels, which are used in various applications such as adhesives, paints, and superabsorbents .
Scientific Research Applications
N,N’-Methylenebisacrylamide has extensive applications in scientific research across multiple fields:
Comparison with Similar Compounds
Acrylamide: Used in similar applications but lacks the crosslinking capability of N,N’-Methylenebisacrylamide.
N,N’-Dimethylacrylamide: Another crosslinking agent but with different properties and applications.
N,N’-Methylenebisacrylamide vs. N,N’-Dimethylacrylamide: While both are used as crosslinking agents, N,N’-Methylenebisacrylamide is preferred for its ability to form more stable and intricate network structures.
Uniqueness: N,N’-Methylenebisacrylamide’s unique ability to form stable, intricate network structures makes it indispensable in the synthesis of polyacrylamide gels, setting it apart from other similar compounds .
Properties
IUPAC Name |
N-[(prop-2-enoylamino)methyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-6(10)8-5-9-7(11)4-2/h3-4H,1-2,5H2,(H,8,10)(H,9,11) | |
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InChI Key |
ZIUHHBKFKCYYJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCNC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Record name | N,N'-METHYLENEBISACRYLAMIDE | |
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Related CAS |
26949-19-9 | |
Record name | Poly(N,N′-methylenebisacrylamide) | |
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DSSTOX Substance ID |
DTXSID8025595 | |
Record name | N,N'-Methylenebisacrylamide | |
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Molecular Weight |
154.17 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n'-methylenebisacrylamide is a white crystalline powder with a neutral odor. (NTP, 1992), Dry Powder, White solid; [CAMEO] | |
Record name | N,N'-METHYLENEBISACRYLAMIDE | |
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Record name | 2-Propenamide, N,N'-methylenebis- | |
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Solubility |
0.1 to 1 mg/mL at 64 °F (NTP, 1992) | |
Record name | N,N'-METHYLENEBISACRYLAMIDE | |
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Density |
1.235 at 86 °F (NTP, 1992) - Denser than water; will sink | |
Record name | N,N'-METHYLENEBISACRYLAMIDE | |
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Vapor Density |
5.31 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | N,N'-METHYLENEBISACRYLAMIDE | |
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CAS No. |
110-26-9 | |
Record name | N,N'-METHYLENEBISACRYLAMIDE | |
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Record name | Methylenebisacrylamide | |
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Record name | N,N'-Methylenebisacrylamide | |
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Record name | N,N'-METHYLENEBISACRYLAMIDE | |
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Record name | N,N'-METHYLENEBISACRYLAMIDE | |
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Record name | 2-Propenamide, N,N'-methylenebis- | |
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Record name | N,N'-Methylenebisacrylamide | |
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Record name | N,N'-methylenediacrylamide | |
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Record name | BISACRYLAMIDE | |
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Melting Point |
365 °F (with decomposition) (NTP, 1992) | |
Record name | N,N'-METHYLENEBISACRYLAMIDE | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of MBA?
A1: MBA has the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol.
Q2: What spectroscopic data is available for MBA?
A2: Research commonly utilizes techniques like Fourier Transform Infrared Spectroscopy (FTIR) [, , , ], Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR and 13C NMR) [, , ], and Scanning Electron Microscopy (SEM) [, ] to characterize MBA and its derivatives.
Q3: How does MBA contribute to the properties of hydrogels?
A3: MBA acts as a cross-linking agent in hydrogel synthesis, influencing their swelling behavior, mechanical strength, and responsiveness to stimuli like pH and temperature. [, , , , , , , ]
Q4: What is the role of MBA in controlling the morphology of calcium carbonate (CaCO3)?
A4: Studies demonstrate that MBA can be used as an additive to control the crystallization of CaCO3, influencing the resulting polymorph and morphology. For instance, different concentrations of MBA at varying pH levels have been shown to produce multilayer pie or flowerlike morphologies of CaCO3 crystals. []
Q5: How does MBA interact with metal catalysts in hydrogenation reactions?
A5: Research suggests that amido groups, potentially provided by MBA incorporated into a support material, can enhance the activity of palladium catalysts in hydrogenation reactions. This enhancement is linked to a direct interaction between the amido groups and the metal surface. []
Q6: How is computational chemistry used to understand MBA polymerization?
A6: Researchers utilize computational chemistry to calculate reaction rate constants and enthalpies for MBA polymerization, providing insights into the process and aiding in designing tailored microgels. []
Q7: Can computational methods be used to design MBA-based molecularly imprinted polymers (MIPs)?
A7: Yes, computational approaches, such as comparing binding energies between a template molecule and various functional monomers, are used to rationally design MIPs with MBA as the cross-linker. [, ]
Q8: How does the structure of MBA lend itself to its function as a cross-linking agent?
A8: MBA possesses two reactive acrylamide groups that allow it to form bridges between polymer chains, leading to the creation of cross-linked networks. [, , , ]
Q9: Is MBA stable under varying environmental conditions?
A9: While MBA is widely used, its stability can be influenced by factors like pH, temperature, and light exposure. Further research is needed to fully elucidate its stability profile under various conditions. [, , ]
Q10: Are there specific safety considerations regarding the use of MBA?
A10: As with any chemical compound, responsible handling and adherence to safety guidelines are crucial when working with MBA. Consulting the material safety data sheet (MSDS) is essential before handling.
Q11: Are there alternatives to MBA as a cross-linking agent?
A11: Yes, researchers are exploring alternative cross-linkers with potentially improved biodegradability or biocompatibility for specific applications. One example is dimethacrylate-tyrosine-lysine-tyrosine (DMTLT), a hydrolytically degradable cross-linker. []
Q12: How should MBA waste be managed?
A12: Proper disposal of MBA should follow local regulations and guidelines to minimize environmental impact.
Q13: What are some key tools and techniques used in MBA research?
A13: Essential tools and techniques include various polymerization techniques (e.g., free radical polymerization, precipitation polymerization), spectroscopic methods (e.g., FTIR, NMR), microscopic techniques (e.g., SEM, TEM), and computational chemistry software. [, , , , , , , ]
Q14: What fields benefit from research on MBA?
A14: MBA research contributes to advancements in diverse fields including material science, catalysis, drug delivery, environmental remediation, and analytical chemistry. [, , , , , , , , , ]
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